molecular formula C19H16N4O2S B2848508 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide CAS No. 422275-74-9

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No. B2848508
CAS RN: 422275-74-9
M. Wt: 364.42
InChI Key: BLIDEKIMTFPWPM-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, also known as IQ-1S, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has shown promising results in various studies and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the inhibition of NF-κB activation. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activation. This results in the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has also been found to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide in lab experiments is its ability to inhibit NF-κB activation, which is involved in many biological processes. This makes 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide a useful tool for studying the role of NF-κB in various cellular processes. However, one limitation of using 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide. One area of interest is the development of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide in the regulation of immune responses and inflammation warrants further investigation.
Conclusion:
In conclusion, 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a synthetic compound that has shown promising results in various studies. Its ability to inhibit NF-κB activation makes it a useful tool for studying the role of NF-κB in various cellular processes. 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has a wide range of potential therapeutic applications, including anti-inflammatory, antitumor, and neuroprotective effects. Further research is needed to fully understand the potential of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide and its analogs in the treatment of various diseases.

Synthesis Methods

The synthesis method of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the reaction of 3-indolylacetic acid with 2-chloro-4-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butyric acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with thionyl chloride and triethylamine to obtain 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide.

Scientific Research Applications

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the condensation of 3-(1H-indol-3-yl)propanoic acid with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, followed by the addition of a propanamide group to the resulting product.", "Starting Materials": [ "3-(1H-indol-3-yl)propanoic acid", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: To a solution of 3-(1H-indol-3-yl)propanoic acid (1.0 equiv) in N,N-dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv). Stir the reaction mixture at room temperature for 2 hours to form the activated ester intermediate.", "Step 2: To the activated ester intermediate, add 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid (1.0 equiv) and triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours to form the desired product.", "Step 3: To the reaction mixture, add acetic anhydride (2.0 equiv) and stir for 1 hour to acetylate any remaining amine groups.", "Step 4: Quench the reaction by adding a saturated solution of sodium bicarbonate in water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate. Purify the product by column chromatography to obtain the final compound." ] }

CAS RN

422275-74-9

Product Name

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Molecular Formula

C19H16N4O2S

Molecular Weight

364.42

IUPAC Name

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C19H16N4O2S/c24-17(10-9-12-11-20-15-7-3-1-5-13(12)15)22-23-18(25)14-6-2-4-8-16(14)21-19(23)26/h1-8,11,20H,9-10H2,(H,21,26)(H,22,24)

InChI Key

BLIDEKIMTFPWPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

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